molecular formula C6H7N3 B8298879 1-But-3-ynyl-1H-[1,2,3]triazole

1-But-3-ynyl-1H-[1,2,3]triazole

Cat. No. B8298879
M. Wt: 121.14 g/mol
InChI Key: FKOAHMULJHSJLR-UHFFFAOYSA-N
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Patent
US07205326B2

Procedure details

A suspension of NaOH (37.86 g, 946.5 mmol), sodium iodide (94.65 g, 631.5 mmol) and 1H-[1,2,3]triazole (61.03 g, 883.6 mmol) in 2-methyl-2-butanol (750 mL) was refluxed for 1 h under an inert atmosphere. After cooling to room temperature the methane sulfonate (94.18 g, 631.2 mmol) was added within 5 minutes. The resulting suspension was then heated to reflux for 3 h, cooled to room temperature and concentrated in vacuo at 45° C. Water (500 mL) and dichloro methane (1 L) were added and the organic phase was separated, dried over sodium sulfate and the volatiles removed at 30° C. The residue was distilled at 1 mmHg. A forerun was collected at 20–70° C. The main fraction distilled at 123–129° C. as a colorless, turbid liquid. After filtration over Celite 1-but-3-ynyl-1H-[1,2,3]triazole was obtained as a colorless liquid (29.77 g, 38.9%).
Name
Quantity
37.86 g
Type
reactant
Reaction Step One
Quantity
94.65 g
Type
reactant
Reaction Step One
Quantity
61.03 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
94.18 g
Type
reactant
Reaction Step Two
Yield
38.9%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[I-].[Na+].[NH:5]1[CH:9]=[CH:8][N:7]=[N:6]1.CS([O-])(=O)=O.[CH3:15][C:16](O)([CH2:18][CH3:19])C>>[CH2:19]([N:5]1[CH:9]=[CH:8][N:7]=[N:6]1)[CH2:18][C:16]#[CH:15] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
37.86 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
94.65 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
61.03 g
Type
reactant
Smiles
N1N=NC=C1
Name
Quantity
750 mL
Type
reactant
Smiles
CC(C)(CC)O
Step Two
Name
Quantity
94.18 g
Type
reactant
Smiles
CS(=O)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 h under an inert atmosphere
Duration
1 h
ADDITION
Type
ADDITION
Details
was added within 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo at 45° C
ADDITION
Type
ADDITION
Details
Water (500 mL) and dichloro methane (1 L) were added
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the volatiles removed at 30° C
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at 1 mmHg
CUSTOM
Type
CUSTOM
Details
A forerun was collected at 20–70° C
DISTILLATION
Type
DISTILLATION
Details
The main fraction distilled at 123–129° C. as a colorless, turbid liquid
FILTRATION
Type
FILTRATION
Details
After filtration over Celite 1-but-3-ynyl-1H-[1,2,3]triazole

Outcomes

Product
Name
Type
product
Smiles
C(CC#C)N1N=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 29.77 g
YIELD: PERCENTYIELD 38.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.